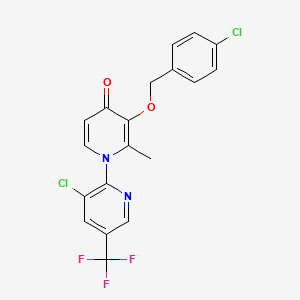
3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C19H13Cl2F3N2O2 and its molecular weight is 429.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phase Equilibria and Compound Formation
Research into phase equilibria and solid compound formation in mixtures involving similar chlorobenzene compounds has shown that these can form solid addition compounds with various empirical formulae. This compound formation is attributed to charge-transfer interactions, where the chlorobenzene acts as an electron acceptor, and the nitrogen or oxygen in the compound acts as electron donors. Such interactions are crucial for understanding the solubility and crystallization behavior of these compounds, which is relevant for their purification and characterization in the pharmaceutical industry (Domańska & Letcher, 2000).
Synthesis of Pesticides
Compounds containing the trifluoromethyl pyridine moiety, similar to the one , have been widely used in synthesizing pesticides. The synthesis processes of such compounds have been reviewed, highlighting their importance in the development of new agrochemicals. This demonstrates the role of the compound in the synthesis of intermediates that can lead to the development of novel pesticides, contributing to agricultural advancements (Lu Xin-xin, 2006).
Coordination Compounds and Their Applications
The research on lipophilic coordination compounds, including those related to pyridinones, highlights their potential applications in medicinal chemistry and materials science. These compounds have been studied for their partitioning behavior, potentiometry, and crystal structures, providing valuable insights into their chemical properties and potential applications in developing new materials with specific magnetic, optical, or electronic properties (Zhang, Rettig, & Orvig, 1991).
Hydrogen Bonding and Molecular Structure
Studies on the hydrogen bonding and molecular structure of similar pyridinones have contributed to a deeper understanding of the molecular interactions and structural characteristics of these compounds. Such knowledge is essential for designing new molecules with desired properties, such as increased stability, bioavailability, or specific interactions with biological targets, which are crucial factors in drug design and development (Nelson, Karpishin, Rettig, & Orvig, 1988).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O2/c1-11-17(28-10-12-2-4-14(20)5-3-12)16(27)6-7-26(11)18-15(21)8-13(9-25-18)19(22,23)24/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCLFCKQHCPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
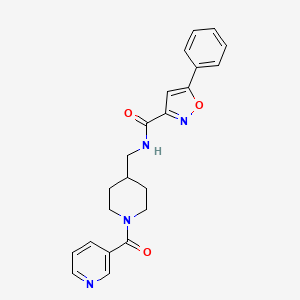
![N-(4-isopropylphenyl)-2-[2-oxo-4-[(2-thienylmethyl)amino]quinazolin-1(2H)-yl]acetamide](/img/structure/B2839345.png)
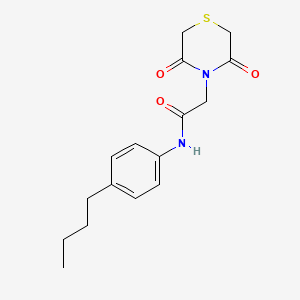
![N-[(5-chloro-2-thienyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)-L-phenylalaninamide](/img/structure/B2839348.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)
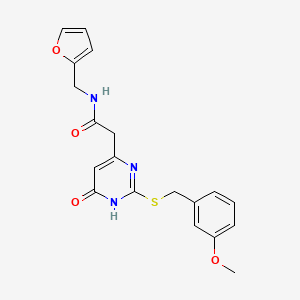


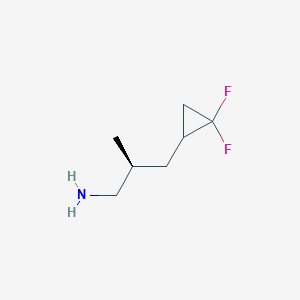

![3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839361.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2839363.png)
![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)

